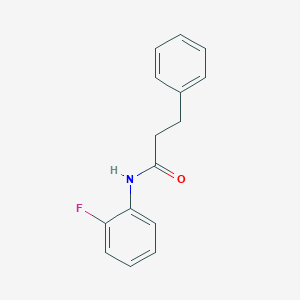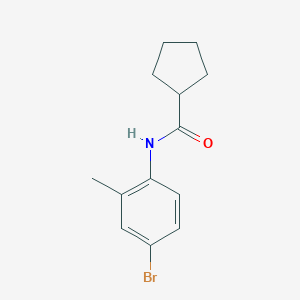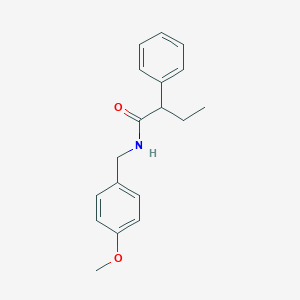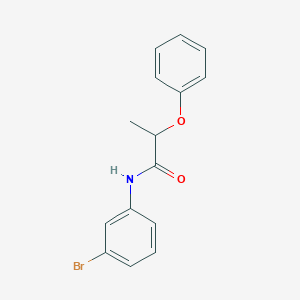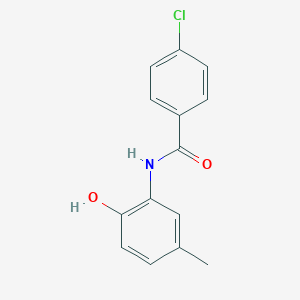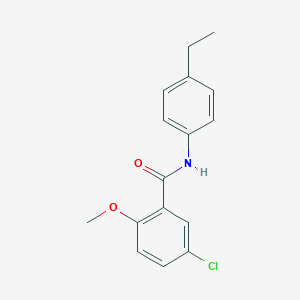
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide, also known as CEMB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a tool compound in various research studies.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide may prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has also been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been shown to have potent activity against cancer cells and neuroprotective effects, making it a useful tool in cancer and neuroscience research.
However, there are also some limitations to the use of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions, which may limit its generalizability to other systems.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective analogs of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide for use in cancer and neuroscience research. Another area of interest is the elucidation of the mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide, which may lead to the development of new therapeutic targets. Finally, the use of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide in combination with other compounds may lead to the development of more effective cancer and neuroprotective therapies.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has also been used in studies related to Parkinson's disease and Alzheimer's disease, where it has been shown to have neuroprotective effects.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-4-7-13(8-5-11)18-16(19)14-10-12(17)6-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
Clave InChI |
FTVLTSPKIWFUMC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B291338.png)


![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
